molecular formula C14H18N2O4S4 B4073687 2,5-Dimethyl-1,4-bis(thiophen-2-ylsulfonyl)piperazine

2,5-Dimethyl-1,4-bis(thiophen-2-ylsulfonyl)piperazine

Cat. No.: B4073687
M. Wt: 406.6 g/mol
InChI Key: QPERQSWQFQLREI-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1,4-bis(thiophen-2-ylsulfonyl)piperazine is a complex organic compound that features a piperazine ring substituted with two thiophene-2-ylsulfonyl groups and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-1,4-bis(thiophen-2-ylsulfonyl)piperazine typically involves the reaction of piperazine with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The methyl groups are introduced through alkylation reactions using methyl iodide or similar reagents.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-1,4-bis(thiophen-2-ylsulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl groups can be reduced to thiols or sulfides under specific conditions.

    Substitution: The hydrogen atoms on the thiophene rings can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction of the sulfonyl groups can produce thiols or sulfides.

Scientific Research Applications

2,5-Dimethyl-1,4-bis(thiophen-2-ylsulfonyl)piperazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-1,4-bis(thiophen-2-ylsulfonyl)piperazine involves its interaction with specific molecular targets. The thiophene rings and sulfonyl groups can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethyl-1,4-bis(phenylsulfonyl)piperazine: Similar structure but with phenyl groups instead of thiophene rings.

    2,5-Dimethyl-1,4-bis(benzylsulfonyl)piperazine: Features benzyl groups in place of thiophene rings.

    2,5-Dimethyl-1,4-bis(methylsulfonyl)piperazine: Contains methylsulfonyl groups instead of thiophene rings.

Uniqueness

The presence of thiophene rings in 2,5-Dimethyl-1,4-bis(thiophen-2-ylsulfonyl)piperazine imparts unique electronic properties that can enhance its interactions with biological targets and materials. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

IUPAC Name

2,5-dimethyl-1,4-bis(thiophen-2-ylsulfonyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4S4/c1-11-9-16(24(19,20)14-6-4-8-22-14)12(2)10-15(11)23(17,18)13-5-3-7-21-13/h3-8,11-12H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPERQSWQFQLREI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(CN1S(=O)(=O)C2=CC=CS2)C)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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